molecular formula C26H34N2O5S B12149446 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thieny lcarbonyl)-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thieny lcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12149446
M. Wt: 486.6 g/mol
InChI Key: KQIPNCSVKSZNJJ-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups, including a diethylamino group, a hydroxy group, a methoxy group, a propoxy group, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolin-2-one Core: This step involves the cyclization of a suitable precursor, such as a substituted acyl chloride, with an amine to form the pyrrolin-2-one ring.

    Introduction of the Thienylcarbonyl Group: The thienylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

    Attachment of the Diethylamino Group: This step involves the alkylation of the intermediate with diethylamine under basic conditions.

    Addition of the Hydroxy, Methoxy, and Propoxy Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides and alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy and propoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: Alkyl halides, alcohols, or amines in the presence of a base such as NaOH (Sodium hydroxide) or K2CO3 (Potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups, which may interact with biological targets.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Material Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-methoxy-4-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to the combination of its functional groups, which provide a distinct set of chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H34N2O5S

Molecular Weight

486.6 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-2-(3-methoxy-4-propoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H34N2O5S/c1-5-15-33-19-12-11-18(17-20(19)32-4)23-22(24(29)21-10-8-16-34-21)25(30)26(31)28(23)14-9-13-27(6-2)7-3/h8,10-12,16-17,23,30H,5-7,9,13-15H2,1-4H3

InChI Key

KQIPNCSVKSZNJJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CS3)OC

Origin of Product

United States

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